![molecular formula C4H6OS2 B14753674 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane CAS No. 279-58-3](/img/structure/B14753674.png)
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-2,5-dithiabicyclo[221]heptane is a bicyclic compound characterized by the presence of an oxygen atom and two sulfur atoms within its structure
Preparation Methods
The synthesis of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Scientific Research Applications
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include the modulation of enzymatic activity, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms present in this compound, resulting in different chemical properties and reactivity.
7-Oxa-2-azabicyclo[2.2.1]heptane:
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the bicyclic core, leading to compounds with tailored properties for specific applications.
Properties
CAS No. |
279-58-3 |
|---|---|
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
7-oxa-2,5-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6OS2/c1-3-5-4(6-1)2-7-3/h3-4H,1-2H2 |
InChI Key |
ZHNUWLCNVXPJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2OC(S1)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






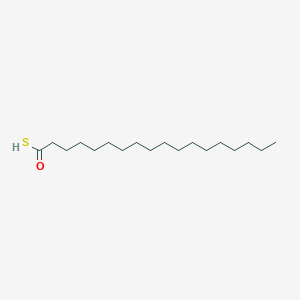

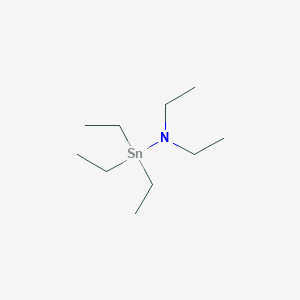
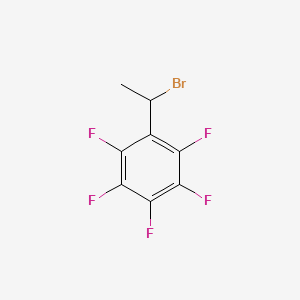
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

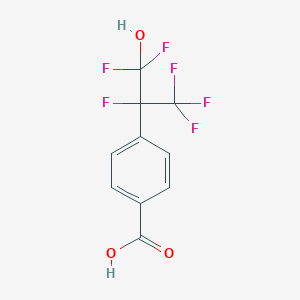
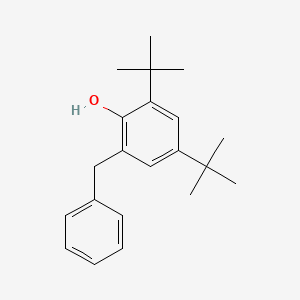
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

